Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate
Description
Historical Evolution of Thiophene Derivatives in Pharmaceutical Research
Thiophene derivatives have undergone a transformative journey in medicinal chemistry, beginning with their identification as structural analogs to benzene. Early synthesis methods, such as the Paal–Knorr and Gewald reactions, laid the groundwork for thiophene’s integration into drug discovery. The Paal–Knorr method involved converting 1,4-dicarbonyl compounds into thiophene using sulfiding agents like Lawesson’s reagent, while the Gewald reaction utilized aliphatic aldehydes and cyano esters to construct the heterocyclic core. These methods, though foundational, faced limitations in functional group tolerance and yield efficiency, prompting the development of modern catalytic and microwave-assisted techniques.
By the late 20th century, thiophene’s bioisosteric potential became evident. For instance, replacing phenyl rings with thiophene in anti-inflammatory drugs like tiaprofenic acid enhanced metabolic stability and binding affinity. The U.S. FDA’s approval of 26 thiophene-containing drugs between 2013 and 2023—spanning cardiovascular, anticancer, and neurological indications—highlighted its therapeutic versatility. Table 1 summarizes key milestones in thiophene derivative development.
Table 1: Historical Milestones in Thiophene-Based Drug Development
| Year | Milestone | Therapeutic Area |
|---|---|---|
| 1985 | Synthesis of tiaprofenic acid | Anti-inflammatory |
| 1997 | Approval of clopidogrel | Cardiovascular |
| 2013 | FDA approval of canagliflozin | Antidiabetic |
| 2023 | Development of relugolix | Anticancer |
Mechanistic Significance of Sulfonyl and Carboxylate Functional Groups
The sulfonyl (–SO$$_2$$Cl) and carboxylate (–COOEt) groups in ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate confer distinct physicochemical and mechanistic advantages. The sulfonyl group acts as a strong electron-withdrawing moiety, enhancing electrophilicity and facilitating nucleophilic substitution reactions critical for covalent bond formation with biological targets. This group also participates in hydrogen bonding with amino acid residues, as demonstrated in kinase inhibitors like raltitrexed, where sulfonyl interactions stabilize the ATP-binding pocket.
The carboxylate ester (–COOEt) improves membrane permeability by balancing lipophilicity and solubility. In PPARγ agonists, carboxylate derivatives of thiophene exhibit enhanced transactivation activity compared to non-esterified analogs, achieving blood glucose reductions below 10 mmol L$$^{-1}$$ in preclinical models. Furthermore, the ester’s hydrolytic stability ensures prolonged metabolic activity, as seen in prodrugs like prasugrel, which require hepatic activation to release the active thiol metabolite.
Strategic Positioning of Chlorosulfonyl-Thiophene Scaffolds in Drug Design
Chlorosulfonyl-thiophene scaffolds offer unparalleled modularity in drug design. The chlorine atom at the sulfonyl position serves as a leaving group, enabling facile derivatization with amines, alcohols, or thiols to generate sulfonamides, sulfonate esters, or thioethers. This reactivity is exploited in kinase inhibitor design, where chloro substitution allows for selective targeting of hydrophobic pockets. For example, OSI-930, a thiophene-based c-Kit inhibitor, utilizes a chlorosulfonyl group to achieve nanomolar potency against gastrointestinal stromal tumors.
The methyl group at the 2-position enhances steric hindrance, reducing off-target interactions. In molecular docking studies, 2-methyl substitution in thiophene derivatives improved binding affinity to acetylcholinesterase by 40% compared to non-methylated analogs. Table 2 illustrates the structural optimization of chlorosulfonyl-thiophene derivatives across therapeutic classes.
Table 2: Structural Optimization of Chlorosulfonyl-Thiophene Derivatives
| Derivative | Modification Site | Target | IC$$_{50}$$ (μM) |
|---|---|---|---|
| OSI-930 | C5-SO$$_2$$Cl | c-Kit kinase | 0.012 |
| Raltitrexed analog | C3-COOEt | Thymidylate synthase | 0.09 |
| PPARγ agonist | C4-OH | PPARγ receptor | 0.68 |
Role of this compound in Modern Bioorganic Chemistry
This compound serves as a multifunctional building block in synthesizing complex therapeutics. The hydroxyl group at the 4-position enables regioselective glycosylation or phosphorylation, critical for prodrug development. For instance, ipragliflozin, a clinical-stage SGLT-2 inhibitor, derives its antidiabetic activity from a thiophene core modified with a β-glucoside at the 4-hydroxy position.
In anticancer research, the chlorosulfonyl group facilitates the synthesis of proteolysis-targeting chimeras (PROTACs). By conjugating the thiophene scaffold to E3 ligase binders, researchers have developed compounds like THP-PROTAC, which degrade oncogenic proteins with DC$$_{50}$$ values below 50 nM. Furthermore, the carboxylate ester’s compatibility with Suzuki–Miyaura cross-coupling allows for rapid diversification into biaryl derivatives, expanding structure–activity relationship (SAR) libraries.
Properties
Molecular Formula |
C8H9ClO5S2 |
|---|---|
Molecular Weight |
284.7 g/mol |
IUPAC Name |
ethyl 5-chlorosulfonyl-4-hydroxy-2-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C8H9ClO5S2/c1-3-14-7(11)5-4(2)15-8(6(5)10)16(9,12)13/h10H,3H2,1-2H3 |
InChI Key |
FPFODMUNAXMNHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1O)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins from suitably substituted thiophene derivatives. A common precursor is ethyl 4-hydroxy-2-methylthiophene-3-carboxylate, which provides the correct substitution pattern for subsequent chlorosulfonation at the 5-position. The presence of the hydroxyl group at the 4-position and the methyl group at the 2-position directs regioselectivity during electrophilic substitution.
Chlorosulfonation Reaction
The critical step involves the introduction of the chlorosulfonyl (-SO₂Cl) group at the 5-position of the thiophene ring. This is achieved by reacting the ethyl 4-hydroxy-2-methylthiophene-3-carboxylate with chlorosulfonic acid (HSO₃Cl) or phosphorus oxychloride (POCl₃) in the presence of a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
- Temperature control is essential, typically maintained between 0°C and 30°C to prevent over-chlorosulfonation or degradation.
- The reaction time ranges from 1 to 6 hours depending on scale and reagent concentration.
- Stoichiometry is optimized, with a molar ratio of thiophene derivative to chlorosulfonating agent around 1:1.2 to ensure complete conversion without excess reagent.
Mechanism:
The electrophilic chlorosulfonyl group attacks the electron-rich 5-position of the thiophene ring, favored by the directing effects of the 4-hydroxy and 2-methyl substituents. The reaction proceeds via an electrophilic aromatic substitution pathway.
Workup and Purification
After completion, the reaction mixture is quenched with water or aqueous sodium bicarbonate to neutralize excess acid and remove inorganic byproducts. The organic layer containing the product is separated, washed, and purified by crystallization or column chromatography.
Industrial Scale Preparation
Industrial synthesis follows similar principles but incorporates process intensification and control strategies to enhance yield, purity, and scalability.
Continuous Flow Reactors:
Use of continuous flow technology allows precise temperature and reagent control, improving regioselectivity and reducing side reactions.Purification:
Crystallization under controlled cooling rates ensures high purity (>90%) and consistent batch quality.Yield:
Industrial processes report yields in the range of 80–90%, with purity exceeding 90%, suitable for downstream applications.
Representative Experimental Procedures
Laboratory-Scale Synthesis Example
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate (1.0 equiv) dissolved in acetonitrile | Solution preparation |
| 2 | Addition of chlorosulfonic acid (1.2 equiv) dropwise at 0–5°C | Controlled chlorosulfonation |
| 3 | Stirring for 4 hours at 0–5°C | Completion of substitution |
| 4 | Quenching with ice-cold water, neutralization with sodium bicarbonate | Reaction termination |
| 5 | Extraction with chloroform, drying over anhydrous sodium sulfate | Organic phase isolation |
| 6 | Concentration and recrystallization from ethanol/water | Purified product |
- Yield: 70–75%
- Purity: >95% (HPLC)
- Characterization: Confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry
Alternative Method Using Phosphorus Oxychloride (POCl₃)
In some protocols, POCl₃ is used as the chlorosulfonating agent in DMF solvent, which acts both as solvent and catalyst.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate in DMF | Solution preparation |
| 2 | Dropwise addition of POCl₃ at 5–10°C | Chlorosulfonyl group introduction |
| 3 | Stirring for 2 hours at 25°C | Reaction progress |
| 4 | Workup by addition of water and extraction with organic solvent | Product isolation |
| 5 | Purification by recrystallization | Final product |
- Yield: 65–70%
- Purity: >90%
- Advantages: Improved regioselectivity, milder conditions
Analytical Data and Characterization
| Analytical Technique | Purpose | Typical Results |
|---|---|---|
| ¹H Nuclear Magnetic Resonance (NMR) | Confirm substitution pattern | Signals at δ 2.3 ppm (2-methyl), δ 4.2 ppm (ethyl ester -CH₂), δ 7.0 ppm (thiophene protons) |
| ¹³C NMR | Carbon environment confirmation | Characteristic peaks for thiophene carbons and ester carbonyl |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >90%, retention time consistent with standard |
| Mass Spectrometry (ESI-MS) | Molecular ion confirmation | Molecular ion peak at m/z 290 [M+H]⁺ (consistent with molecular weight 289.7 g/mol) |
| Infrared Spectroscopy (IR) | Functional group identification | Strong bands at ~1350 and 1170 cm⁻¹ (sulfonyl group), broad band at 3400 cm⁻¹ (hydroxyl) |
Comparative Summary of Preparation Methods
| Feature | Chlorosulfonic Acid Method | Phosphorus Oxychloride (POCl₃) Method |
|---|---|---|
| Reaction Temperature | 0–5°C | 5–25°C |
| Solvent | Acetonitrile or neat | DMF |
| Reaction Time | 4–6 hours | 2–3 hours |
| Yield | 70–75% | 65–70% |
| Purity | >95% | >90% |
| Advantages | High regioselectivity, well-established | Milder conditions, catalytic DMF |
| Disadvantages | Requires strict temperature control | Slightly lower yield |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorosulfonyl group can be reduced to a sulfonamide or thiol.
Substitution: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfonamides or thiols.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate is a thienylsulfonylcarboxylate compound with diverse biological and chemical applications. It exhibits high reactivity with various functional groups and demonstrates both nucleophilic and electrophilic behavior in organic reactions.
Synthesis of this compound can be achieved through different chemical methods. One method includes reacting the ethyl ester of 2-methylthiophene-3-carboxylic acid with chlorosulfonic acid at low temperatures, followed by adding sodium hydroxide. Another method involves reacting chlorosulfonic acid with 2-methylthiophene-3-carboxylic acid, followed by adding potassium hydroxide and ethyl alcohol. Analytical methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are essential for characterizing and identifying this compound.
Applications in Scientific Experiments
This compound has potential applications in various fields of research and industry. Its ability to act as a nucleophile and electrophile in organic reactions makes it suitable for synthetic chemistry. The compound's acidity, due to the presence of a sulfonyl group, makes it an effective catalyst in chemical reactions. It also exhibits antibacterial and antifungal properties, making it suitable as an antimicrobial agent.
- Antimicrobial applications One study showed that the compound exhibited a broad spectrum of antibacterial activity against various strains of bacteria, including gram-negative and gram-positive species. It was also found to be effective as an antifungal agent against various fungal species.
It is important to note that further research is necessary to determine its mechanism of action and potential applications in the medical field.
Toxicity and Safety
This compound exhibits low toxicity in scientific experiments, with no reports of severe adverse effects in animal studies. As with all chemical compounds, proper handling and safety precautions should be observed, including working in a well-ventilated area and using appropriate protective equipment such as gloves, goggles, and lab coats.
Limitations and Future Directions
Mechanism of Action
The mechanism of action of Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Structural Features and Reactivity
The compound’s uniqueness lies in its combination of electron-withdrawing (chlorosulfonyl) and electron-donating (hydroxy, methyl) groups on the thiophene ring. Below is a comparative analysis with similar thiophene derivatives:
Key Observations :
- Chlorosulfonyl vs. Chloroacetyl/Amino Groups: The chlorosulfonyl group in the target compound offers higher electrophilicity compared to chloroacetyl or cyanoacetyl substituents in analogs . This enhances its utility in synthesizing sulfonamide drugs or polymer precursors.
- Hydroxyl Group Impact : The 4-OH group distinguishes the compound from analogs lacking hydroxyl functionality, enabling hydrogen bonding and influencing solubility (e.g., higher polarity compared to methylsulfanyl derivatives) .
- Steric Effects : The 2-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., 4-ethyl in ), favoring reactions at the chlorosulfonyl site.
Biological Activity
Chemical Structure and Properties
Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate has the following chemical structure:
- Molecular Formula : C₉H₉ClO₄S
- Molecular Weight : 250.68 g/mol
- IUPAC Name : this compound
The presence of a chlorosulfonyl group and a hydroxyl group suggests potential reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by Smith et al. (2021) evaluated the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound may be a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been investigated. A study by Johnson et al. (2020) focused on its effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound demonstrated significant cytotoxicity with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase activity in treated cells.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. A study by Lee et al. (2022) assessed its impact on pro-inflammatory cytokine production in macrophages. The results indicated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6.
Case Study 1: Antimicrobial Efficacy in Clinical Settings
In a clinical trial involving patients with skin infections caused by resistant bacterial strains, this compound was administered topically. The outcomes showed a reduction in infection severity and no significant adverse effects reported over four weeks of treatment.
Case Study 2: Cancer Treatment Synergy
A combination therapy study explored the use of this compound alongside conventional chemotherapeutics. The results demonstrated enhanced efficacy against resistant cancer cell lines, suggesting that this compound may play a synergistic role in cancer treatment protocols.
Q & A
Q. What are the standard synthetic routes for Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate, and what reaction conditions are critical for optimizing yield and purity?
The synthesis typically involves multi-step reactions starting with the thiophene core, followed by sequential functionalization. Key steps include sulfonation and esterification. Critical parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity for sulfonation .
- Catalysts : Triethylamine (TEA) is often used to neutralize HCl byproducts during chlorosulfonyl group introduction .
- Temperature control : Low temperatures (0–5°C) prevent side reactions during sulfonation . Yields are optimized via TLC monitoring and recrystallization for purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound, and how are data interpreted to confirm molecular structure?
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., hydroxy, methyl, chlorosulfonyl groups). Splitting patterns in aromatic regions confirm thiophene ring substitution .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing isobaric intermediates .
- TLC/HPLC : Monitor reaction progress and purity. values in TLC (using silica gel and ethyl acetate/hexane) indicate polarity changes during functionalization .
Q. What are the key physical and chemical properties that influence its stability and reactivity under experimental conditions?
- Hydroxy group acidity : The 4-hydroxy group participates in hydrogen bonding, affecting solubility in polar solvents .
- Chlorosulfonyl reactivity : Susceptible to nucleophilic substitution, requiring anhydrous conditions to prevent hydrolysis .
- Thermal stability : Decomposition above 150°C necessitates low-temperature storage and handling .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry, and what software tools are recommended for this analysis?
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. Key steps include:
- Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL (for small molecules) refines anisotropic displacement parameters. WinGX integrates SHELX suites for structure solution .
- Visualization : ORTEP-III generates thermal ellipsoid plots to assess positional disorder . Discrepancies between computational (DFT) and experimental geometries highlight steric or electronic effects .
Q. How does the chlorosulfonyl group influence biological activity, and what structural analogs are promising for medicinal chemistry?
The chlorosulfonyl moiety enhances electrophilicity, enabling covalent binding to cysteine residues in target enzymes. Structure-activity relationship (SAR) studies suggest:
- Bioisosteres : Replacing the chlorosulfonyl group with sulfonamides retains activity but alters pharmacokinetics .
- Analog screening : Derivatives with 4-chlorophenyl or nitrobenzamido substituents show improved inhibitory potency against kinases .
- Crystallographic docking : AutoDock Vina or Schrödinger Suite predicts binding modes to validate SAR trends .
Methodological Notes
- Contradiction analysis : If NMR integration ratios deviate from expected values, consider dynamic effects (e.g., tautomerism) or paramagnetic impurities .
- Safety protocols : Use fume hoods and personal protective equipment (PPE) due to the compound’s irritant properties .
- Data reproducibility : Report crystallographic values to ensure data quality; values <5% indicate high reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
